molecular formula C14H28O6 B3426807 Octyl D-glucopyranoside CAS No. 54549-23-4

Octyl D-glucopyranoside

Cat. No.: B3426807
CAS No.: 54549-23-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RQICVUQASA-N
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Mechanism of Action

Target of Action

Octyl D-glucopyranoside (OGP) primarily targets membrane-bound proteins . It is used for the solubilization and isolation of these proteins in their native state . Additionally, it is used for the preparation of lipid vesicles .

Mode of Action

OGP acts as a non-ionic detergent . It forms small, uniform micelles that interact with membrane-bound proteins, solubilizing them while preserving their native state . This interaction results in changes to the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Biochemical Pathways

OGP affects the biochemical pathways involved in the formation and stability of lipid vesicles . It can act synergistically with cholesterol in the polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane at temperatures of biological relevance .

Pharmacokinetics

It is known that lipid vesicles containing ogp demonstrate good stability after 3 months of storage . This suggests that OGP may have favorable ADME properties, contributing to its bioavailability.

Result of Action

The action of OGP results in the solubilization of membrane-bound proteins and the formation of stable lipid vesicles . These vesicles can be used for drug delivery, with the potential for use in nanomedicine .

Action Environment

The action of OGP can be influenced by environmental factors. For instance, the presence of cholesterol can enhance the action of OGP . Furthermore, OGP has been shown to have less negative impact on environmental microorganisms and better biodegradability than surfactants synthesized from petroleum products .

Biochemical Analysis

Biochemical Properties

Octyl D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to completely inhibit cavitation-induced cell lysis in vitro . Furthermore, it has been used in the formation of hybrid liposomes, which have potential properties to use as nanovesicles for drug delivery .

Molecular Mechanism

The mechanism of action of this compound involves disrupting hydrophobic interactions while maintaining protein structure . This allows for the solubilization and purification of membrane proteins. In the context of hybrid liposomes, this compound can act synergistically with cholesterol in the lipid bilayer, leading to changes in the fluidity and compactness of the membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, lipid vesicles containing this compound demonstrated good stability after 3 months of storage . This suggests that this compound has a stable effect over time in these settings.

Transport and Distribution

This compound is used in the formation of hybrid liposomes, suggesting that it can be transported and distributed within cells and tissues as part of these structures .

Subcellular Localization

Given its role in the formation of hybrid liposomes, it is likely that it is localized to areas of the cell where these structures are formed .

Chemical Reactions Analysis

Types of Reactions

Octyl D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol . Transglucosylation involves the transfer of the glucose moiety to another nucleophile, such as an alcohol or another sugar .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl D-glucopyranoside is unique due to its balance of hydrophilic and hydrophobic properties, making it milder than many other detergents. This balance allows it to solubilize membrane proteins effectively while maintaining their functional integrity .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RQICVUQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042235
Record name Octyl D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41444-50-2, 54549-23-4
Record name Octyl glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41444-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl D-glucoside
Source European Chemicals Agency (ECHA)
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Record name Octyl glucoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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